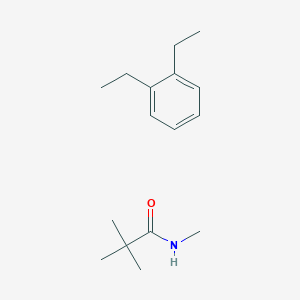
N,2,2-Trimethylpropanamide--1,2-diethylbenzene (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,2-Trimethylpropanamide–1,2-diethylbenzene (1/1) is a chemical compound that combines the structural features of both N,2,2-trimethylpropanamide and 1,2-diethylbenzene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-trimethylpropanamide typically involves the reaction of isobutyric acid with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
For the preparation of 1,2-diethylbenzene, ethylbenzene undergoes a Friedel-Crafts alkylation reaction with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of N,2,2-trimethylpropanamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Similarly, 1,2-diethylbenzene is produced through catalytic processes that maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N,2,2-Trimethylpropanamide–1,2-diethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N,2,2-Trimethylpropanamide–1,2-diethylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,2,2-trimethylpropanamide–1,2-diethylbenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,2-trimethylpropanamide: Shares the amide functional group but lacks the benzene ring.
1,2-diethylbenzene: Contains the benzene ring with ethyl substituents but lacks the amide group.
Uniqueness
N,2,2-Trimethylpropanamide–1,2-diethylbenzene is unique due to the combination of both amide and benzene ring structures, which imparts distinct chemical and physical properties. This dual functionality makes it versatile for various applications in different fields .
Propriétés
Numéro CAS |
676148-37-1 |
|---|---|
Formule moléculaire |
C16H27NO |
Poids moléculaire |
249.39 g/mol |
Nom IUPAC |
1,2-diethylbenzene;N,2,2-trimethylpropanamide |
InChI |
InChI=1S/C10H14.C6H13NO/c1-3-9-7-5-6-8-10(9)4-2;1-6(2,3)5(8)7-4/h5-8H,3-4H2,1-2H3;1-4H3,(H,7,8) |
Clé InChI |
WICKACYDQRKNAW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1CC.CC(C)(C)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


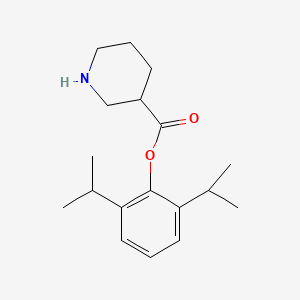
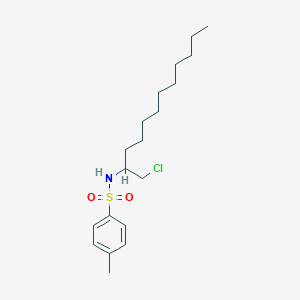
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15160196.png)

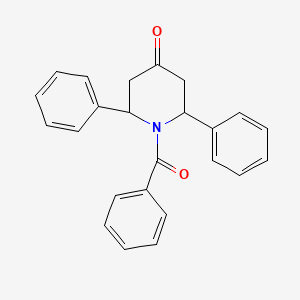
![2-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B15160222.png)
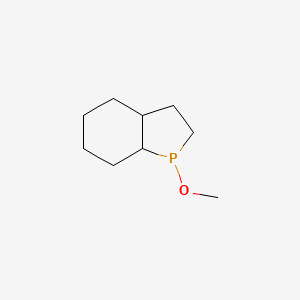
![10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane](/img/structure/B15160237.png)

![1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B15160255.png)
![Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate](/img/structure/B15160258.png)
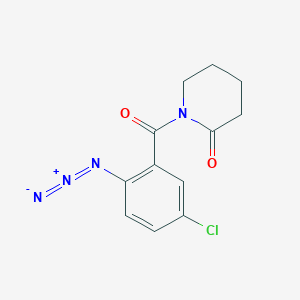
![1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B15160265.png)
![N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B15160268.png)
